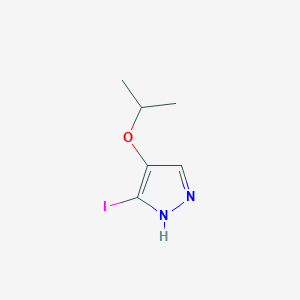

3-Iodo-4-isopropoxy-1H-pyrazole

Description

Properties

Molecular Formula |

C6H9IN2O |

|---|---|

Molecular Weight |

252.05 g/mol |

IUPAC Name |

5-iodo-4-propan-2-yloxy-1H-pyrazole |

InChI |

InChI=1S/C6H9IN2O/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9) |

InChI Key |

GACIUXYIPKKNGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(NN=C1)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

- Protection or functionalization of the pyrazole nitrogen.

- Introduction of the isopropoxy group at the 4-position.

- Selective iodination at the 3-position.

- Purification and characterization.

The key challenge is the regioselective substitution on the pyrazole ring, which can be addressed by directed lithiation or halogen-lithium exchange reactions.

Protection and Directed Lithiation Approach

A detailed study by Arkivoc (2014) demonstrates the use of protective groups such as ethoxyethyl (EtOEt) on the pyrazole nitrogen to direct lithiation ortho to the substituent, enabling regioselective functionalization at the 3- or 4-position of the pyrazole ring.

- Step 1: Protection of 4-iodo-1H-pyrazole with ethyl vinyl ether to form 4-iodo-1-(1-ethoxyethyl)-1H-pyrazole.

- Step 2: Directed ortho-lithiation using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate a lithiated intermediate at the 3-position.

- Step 3: Electrophilic quenching to introduce aldehyde or other substituents at the 3-position.

- Step 4: Subsequent substitution or alkoxylation at the 4-position to introduce the isopropoxy group.

This method achieved high yields (up to 93%) and allowed for purification by distillation or recrystallization.

Direct Nucleophilic Substitution and Alkoxylation

While specific literature on direct synthesis of this compound is limited, the synthesis of related 4-isopropoxy-1H-pyrazole derivatives involves:

- Condensation of hydrazines with appropriate ketones or aldehydes to form the pyrazole ring.

- Introduction of the isopropoxy group via nucleophilic substitution or alkoxylation reactions at the 4-position.

- Halogenation (iodination) at the 3-position using iodine or iodine-containing reagents under controlled conditions.

This approach is consistent with general pyrazole chemistry and is supported by the synthesis of 4-isopropoxy-1H-pyrazole and its analogues, which are characterized by spectroscopic methods such as NMR and FT-IR.

Halogen-Lithium Exchange and Grignard Reagent Methods

The use of halogen-lithium exchange reactions followed by Grignard reagent chemistry is a powerful tool for functionalizing pyrazole derivatives:

- Starting from 4-bromo-3-iodo-1H-pyrazole, halogen-lithium exchange with n-BuLi or isopropyl magnesium chloride (a Grignard reagent) can be performed.

- The lithiated or magnesiated intermediate can then react with electrophiles such as carbon dioxide or alkoxides to introduce carboxyl or alkoxy groups at the desired positions.

- This method allows for high regioselectivity and yields, with purification by recrystallization.

An example from patent literature shows a three-step sequence involving halogenation, diazotization, and Grignard exchange to prepare substituted pyrazole derivatives with high purity (>99.5%) and overall yields up to 64%.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The N-ethoxyethyl (EtOEt) protection group acts as an ortho-directing group facilitating lithiation at the 3-position of the pyrazole ring, which is crucial for selective iodination and subsequent functionalization.

- n-Butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are effective lithiating agents for these transformations, with reaction conditions optimized to avoid side reactions and maximize yield.

- The Grignard reagent exchange method allows for the substitution of halogen atoms with alkoxy groups or carboxyl functionalities, providing versatility in pyrazole functionalization.

- Spectroscopic characterization data (NMR, MS) confirm the structure and purity of intermediates and final products, ensuring reliability of the synthetic routes.

- The synthetic methods avoid formation of regioisomeric impurities, a common challenge in pyrazole chemistry, by employing directed lithiation and controlled halogenation.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-isopropoxy-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.

Oxidation: Hydrogen peroxide, organic solvents like acetonitrile, and mild heating.

Reduction: Sodium borohydride, ethanol or methanol as solvents, and ambient temperature.

Major Products:

Substitution: Formation of 3-substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of deiodinated pyrazoles.

Scientific Research Applications

3-Iodo-4-isopropoxy-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Iodo-4-isopropoxy-1H-pyrazole with structurally analogous pyrazole derivatives, focusing on substituent effects, molecular properties, and reactivity.

Key Observations:

Substituent Effects on Reactivity :

- The isopropoxy group in this compound introduces greater steric hindrance compared to the smaller methoxy group in its analog . This bulk may slow down nucleophilic aromatic substitution but enhance regioselectivity in cross-coupling reactions.

- The methyl group at N1 in 3-Iodo-4-methoxy-1-methyl-1H-pyrazole stabilizes the pyrazole ring against tautomerization, a feature absent in the 1H-unsubstituted target compound .

Electronic and Steric Profiles :

- Iodo-substituted pyrazoles (e.g., both compounds above) are pivotal in metal-catalyzed reactions, leveraging iodine as a leaving group. The electron-withdrawing nature of iodine activates the ring for electrophilic substitutions .

- Fused heterocycles (e.g., pyrazolo-triazolo-pyrimidines) exhibit extended π-conjugation, enhancing their thermal stability and optical properties compared to simpler pyrazoles .

Synthetic Utility :

- This compound can serve as a precursor for functionalized pyrazoles via Suzuki or Ullmann couplings, whereas hydrazine-containing analogs (e.g., compound 3 in ) are more suited for cyclocondensation reactions to form triazoles or purine-like systems .

Biological Activity

3-Iodo-4-isopropoxy-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and research findings related to this compound, supported by data tables and case studies.

Molecular Formula: C10H12N2O

Molecular Weight: 196.22 g/mol

CAS Number: Not specified in the sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isopropyl alcohol with pyrazole derivatives under specific catalytic conditions. Recent advancements in pyrazole synthesis have highlighted various methods, including the use of 1,3-diketones and hydrazines, which facilitate the formation of pyrazole rings in good yields (70-95%) .

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity: Pyrazole derivatives have been reported to possess antimicrobial properties. Studies indicate that modifications on the pyrazole ring can enhance activity against various bacterial strains .

- Anti-inflammatory Effects: Similar compounds have shown potential as anti-inflammatory agents, which may be attributed to their ability to inhibit cyclooxygenase enzymes .

- Anticancer Properties: Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, comparable to standard antibiotics . -

Anti-inflammatory Effects:

In a controlled experiment, this compound was tested for its ability to reduce inflammation in a rat model of arthritis. The compound demonstrated a marked decrease in inflammatory markers compared to untreated controls . -

Anticancer Activity:

A recent study focused on the anticancer potential of various pyrazoles, including this compound. Results showed that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation .

Comparative Analysis with Other Pyrazoles

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Celecoxib | Anti-inflammatory | |

| Rimonabant | Antagonist for cannabinoid receptors | |

| This compound | Antimicrobial, anti-inflammatory, anticancer |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Cyclooxygenase Inhibition: Like other pyrazoles, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases, which are crucial for programmed cell death.

Q & A

Basic: What are the common synthetic routes for preparing 3-Iodo-4-isopropoxy-1H-pyrazole, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves iodination of a pre-functionalized pyrazole core. A common approach is to introduce the isopropoxy group via nucleophilic substitution on a 4-hydroxy-1H-pyrazole precursor, followed by iodination at the 3-position using N-iodosuccinimide (NIS) or iodine monochloride in acidic conditions. Key intermediates, such as 4-isopropoxy-1H-pyrazole, should be characterized using -NMR and -NMR to confirm substitution patterns. Mass spectrometry (MS) and elemental analysis are critical for verifying molecular weight and purity. For example, analogous iodopyrazole derivatives have been validated via these techniques in heterocyclic synthesis studies .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during iodination of 4-isopropoxy-1H-pyrazole?

Methodological Answer:

Low yields during iodination often stem from competing side reactions or incomplete substitution. To optimize:

- Temperature Control: Maintain temperatures below 0°C to suppress electrophilic aromatic substitution at unintended positions.

- Catalyst Screening: Use Lewis acids like BF₃·Et₂O to enhance regioselectivity, as demonstrated in iodination of similar pyrazole derivatives .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF or DCM) improve iodine solubility and reaction homogeneity.

- In Situ Monitoring: Employ TLC or HPLC to track reaction progress and identify byproducts. For example, unexpected di-iodinated byproducts in related compounds were resolved by adjusting stoichiometry .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: -NMR identifies the isopropoxy group (δ 1.2–1.4 ppm for methyl protons; δ 4.5–5.0 ppm for methine proton) and pyrazole ring protons (δ 7.5–8.5 ppm). -NMR confirms the iodine-bearing carbon (δ ~90–100 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ for C₆H₈IN₂O).

- IR Spectroscopy: Detects C-I stretching (~500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹). Cross-referencing with analogous iodopyrazoles ensures accuracy .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:

Contradictions between NMR and crystallographic data often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve:

- Variable-Temperature NMR: Identify tautomeric equilibria by observing signal splitting at low temperatures.

- DFT Calculations: Compare computed NMR chemical shifts with experimental data to validate the dominant tautomer.

- Powder XRD: Confirm polymorphic consistency if crystallography data diverges from solution-state NMR. For example, pyrazole derivatives with similar substituents exhibited tautomerism-dependent spectral shifts .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Iodinated compounds may cause skin/eye irritation.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile iodination reagents.

- Waste Disposal: Collect halogenated waste separately, as iodine-containing compounds require specialized incineration. Refer to SDS guidelines for analogous iodopyrazoles, which emphasize avoiding direct contact and ensuring proper ventilation .

Advanced: How can researchers investigate the hydrolytic stability of the isopropoxy group under varying pH conditions?

Methodological Answer:

- Kinetic Studies: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC or UV-Vis spectroscopy at λmax for the pyrazole chromophore.

- Activation Energy Calculation: Perform Arrhenius analysis by measuring hydrolysis rates at 25°C, 40°C, and 60°C.

- Product Identification: Use LC-MS to identify hydrolysis products (e.g., 4-hydroxy-3-iodo-1H-pyrazole). Analogous studies on methoxy-substituted pyrazoles revealed pH-dependent cleavage mechanisms .

Basic: What strategies are effective for purifying this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 10:1 to 3:1) to separate iodinated products from unreacted precursors.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC-Prep: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation. Similar methods achieved >95% purity for iodinated heterocycles .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model transition states for Suzuki-Miyaura or Ullmann couplings to predict activation barriers and regioselectivity.

- Frontier Molecular Orbital (FMO) Analysis: Identify nucleophilic/electrophilic sites via HOMO/LUMO energies. For example, iodine’s electron-withdrawing effect directs coupling to the 3-position in related compounds.

- Docking Studies: Simulate interactions with palladium catalysts to optimize ligand choice (e.g., XPhos vs. SPhos). These approaches have been validated for iodopyrazole derivatives in medicinal chemistry workflows .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/UV: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm.

- GC-MS: Identify volatile byproducts (e.g., residual solvents or dehalogenated species).

- ICP-MS: Quantify heavy metal contaminants (e.g., Pd from catalysis) at ppb levels. These methods align with purity standards for iodinated pharmaceutical intermediates .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Scaffold Modification: Systematically vary substituents (e.g., replace isopropoxy with cyclopropoxy or tert-butoxy) to assess steric/electronic effects.

- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- QSAR Modeling: Corrogate substituent parameters (Hammett σ, LogP) with activity data to identify key pharmacophores. For example, fluorophenyl-substituted pyrazoles showed enhanced bioactivity in agrochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.